1-[1-[(1S,2R)-2-cyclopropylcyclopropanecarbonyl]azetidin-3-yl]-3-methylurea
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Overview
Description
1-[1-[(1S,2R)-2-cyclopropylcyclopropanecarbonyl]azetidin-3-yl]-3-methylurea is a synthetic organic compound characterized by its unique cyclopropyl and azetidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[(1S,2R)-2-cyclopropylcyclopropanecarbonyl]azetidin-3-yl]-3-methylurea typically involves multiple steps:
Formation of the Cyclopropylcyclopropane Moiety: This step involves the cyclopropanation of a suitable precursor, often using diazo compounds and transition metal catalysts like rhodium or copper.
Azetidin-3-yl Intermediate Synthesis: The azetidine ring can be synthesized via cyclization reactions involving β-amino alcohols or β-halo amines.
Coupling of the Cyclopropyl and Azetidinyl Groups: This step usually involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.
Methylurea Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-[1-[(1S,2R)-2-cyclopropylcyclopropanecarbonyl]azetidin-3-yl]-3-methylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidinyl nitrogen or the urea nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets in novel ways.
Mechanism of Action
The mechanism of action of 1-[1-[(1S,2R)-2-cyclopropylcyclopropanecarbonyl]azetidin-3-yl]-3-methylurea is not fully understood but is believed to involve:
Molecular Targets: Potential targets include enzymes or receptors that interact with the cyclopropyl or azetidinyl groups.
Pathways Involved: The compound may modulate specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-[(1S,2R)-2-cyclopropylcyclopropanecarbonyl]azetidin-3-yl]-3-ethylurea
- 1-[1-[(1S,2R)-2-cyclopropylcyclopropanecarbonyl]azetidin-3-yl]-3-phenylurea
Uniqueness
1-[1-[(1S,2R)-2-cyclopropylcyclopropanecarbonyl]azetidin-3-yl]-3-methylurea is unique due to its specific combination of cyclopropyl and azetidinyl groups, which may confer distinct biological activities compared to its analogs. The presence of the methylurea group also differentiates it from other similar compounds, potentially affecting its reactivity and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[1-[(1S,2R)-2-cyclopropylcyclopropanecarbonyl]azetidin-3-yl]-3-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-13-12(17)14-8-5-15(6-8)11(16)10-4-9(10)7-2-3-7/h7-10H,2-6H2,1H3,(H2,13,14,17)/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMGQMWAMVDZDO-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CN(C1)C(=O)C2CC2C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)NC1CN(C1)C(=O)[C@H]2C[C@@H]2C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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